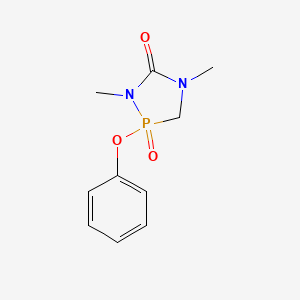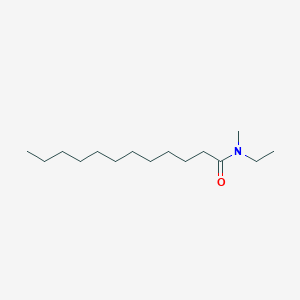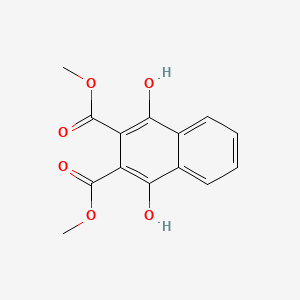
2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester is an organic compound belonging to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of two carboxylic acid groups and two hydroxyl groups on a naphthalene ring, with both carboxylic acids esterified with methyl groups. It is a significant chemical intermediate used in various applications, including the synthesis of liquid crystal display materials, medicines, pesticides, spices, and inks .
Méthodes De Préparation
The synthesis of 2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester typically involves the following steps:
Acetalization Reaction: Using o-phthalaldehyde as the starting material, the compound undergoes acetalization.
Reduction Reaction: The acetalized product is then reduced.
Hydrolysis Reaction: This is followed by hydrolysis.
Cycloaddition Reaction: The hydrolyzed product undergoes cycloaddition.
Dehydration Reaction: The cycloaddition product is dehydrated.
Final Hydrolysis Reaction: The final product is obtained through another hydrolysis reaction.
Analyse Des Réactions Chimiques
2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a chemical intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its ability to act as a precursor for other bioactive compounds .
Comparaison Avec Des Composés Similaires
2,3-Naphthalenedicarboxylic acid, 1,4-dihydroxy-, dimethyl ester can be compared with other similar compounds, such as:
2,3-Naphthalenedicarboxylic acid: This compound lacks the hydroxyl groups and esterification present in the dimethyl ester derivative.
2,6-Naphthalenedicarboxylic acid, dimethyl ester: This compound has the carboxylic acid groups at different positions on the naphthalene ring.
The uniqueness of this compound lies in its specific functional groups and their positions on the naphthalene ring, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
59279-02-6 |
|---|---|
Formule moléculaire |
C14H12O6 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
dimethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C14H12O6/c1-19-13(17)9-10(14(18)20-2)12(16)8-6-4-3-5-7(8)11(9)15/h3-6,15-16H,1-2H3 |
Clé InChI |
NNXKRIQKNDMZDO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrole, 1-methyl-2-[(trifluoromethyl)thio]-](/img/structure/B14611184.png)
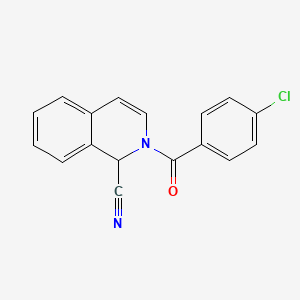
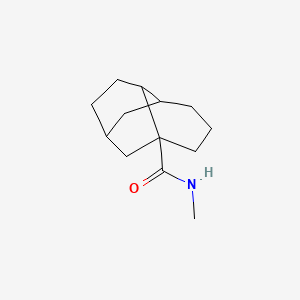
![[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene](/img/structure/B14611196.png)
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)
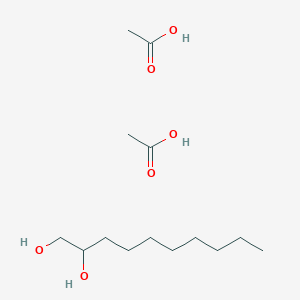

![Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14611226.png)
![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)
